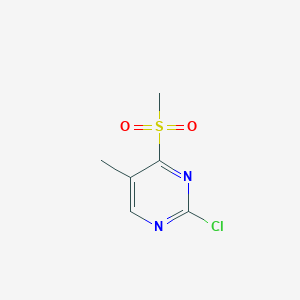

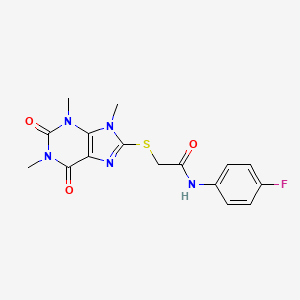

![molecular formula C10H11N5O2 B2871286 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetohydrazide CAS No. 181421-72-7](/img/structure/B2871286.png)

2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetohydrazide” is a derivative of 1,2,4-triazole . Triazoles are renowned scaffolds that are simple to conjugate with additional heterocyclic groups . They have been targeted in the development of a variety of bioactive compounds with antibacterial , anticancer , and anti-hypercholesterolemic actions.

Synthesis Analysis

The synthesis of triazole derivatives has been reported in several studies . For example, a new series of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine . All the synthesized compounds were unambiguously identified based on their spectral data analyses (IR, 1 H-NMR, 13 C-NMR spectra, and HRMS) .Molecular Structure Analysis

The molecular structure of triazole derivatives can be confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis . For instance, the IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 . The 1 H-NMR spectrum showed two singlet peaks assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis

Triazole derivatives have been evaluated for their in vitro anti-microbial activity after thorough purification . Among all the tested compounds, some possess the highest growth inhibitory activity at MIC values of 4.8, 5.1 and 4.0 μg/ml respectively . The antioxidant properties of these compounds demonstrated and revealed remarkable activity compared to the standard antioxidant by using the DPPH free radical-scavenging assay .Physical And Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be determined by various techniques. For instance, the yield of some derivatives was found to be 67%; melting point: 200–202 °C; 1 H NMR (500 MHz, DMSO- d6): δ 10.43 (s, 1H), 9.39 (s, 1H), 8.60 (d, J =10.0 Hz, 2H), 8.27–8.26 (m, 2H), 8.02–7.98 (m, 2H), 7.97–7.93 (m, 2H), 7.71–7.68 (m, 1H), 7.44 (s, 1H), 7.38 (d, J =10.0 Hz, 1H), 7.17 (t, J =7.5 Hz, 1H), 6.85 (d, J =10.0 Hz, 1H), 5.30 (s, 2H), 2.23 (s, 3H); 13 C NMR (125 MHz, DMSO- d6): δ 166.4, 158.1, 153.2, 151.8, 146.6, 143.1, 142.1, 139.0, 138.6, 136.7, 135.2, 130.0, 129.2, 128.2, 128.1, 124.9, 124.1, 120.6, 119.6, 117.3, 114.9, 65.9, 21.5 .Applications De Recherche Scientifique

Antimicrobial Activity

Compounds containing the 1,2,4-triazole moiety, such as “2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetohydrazide”, have demonstrated significant antimicrobial properties . Research indicates that these compounds exhibit high growth inhibitory activity against various microbial strains. The molecular docking studies suggest that these compounds could interact effectively with enzymes like S. aureus topoisomerase IV , which is crucial in microbial DNA replication .

Antioxidant Properties

These triazole derivatives have also been evaluated for their antioxidant capabilities . Using assays like the DPPH free radical-scavenging assay, some derivatives have shown remarkable activity, suggesting their potential use in preventing oxidative stress-related diseases .

Antiviral Applications

The structural motif of 1,2,4-triazole is being targeted for its potential antiviral activities , especially in the context of the COVID-19 pandemic. Docking studies reveal that these compounds have promising binding affinities with the COVID-19 main protease, indicating their potential as inhibitors for the SARS-CoV-2 virus .

Anti-inflammatory and Analgesic Effects

The bioactive compounds with 1,2,4-triazole scaffolds are known to possess anti-inflammatory and analgesic properties . They operate through hydrogen-bonding and dipole interactions with biological receptors, which can be beneficial in treating inflammation and pain .

Anticancer Activity

Research has shown that 1,2,4-triazole derivatives can have anticancer effects . They are involved in the synthesis of compounds that induce apoptosis in cancer cells, such as the BT-474 cells, and inhibit colony formation, which is crucial in cancer treatment strategies .

Drug Discovery

The 1,2,4-triazole-containing scaffolds are present in a variety of pharmaceuticals. Their unique structure and properties make them valuable in drug discovery against diseases like cancer and microbial infections. They serve as main pharmacophores in many drugs, including well-known ones like Fluconazole and Anastrozole .

Material Science Applications

Beyond biomedical applications, 1,2,4-triazole compounds are also explored in material sciences . Their unique properties make them suitable for developing new materials with potential applications in various industries .

Supramolecular Chemistry

In supramolecular chemistry, 1,2,4-triazoles are used for their ability to form hydrogen bonds and interact with other molecules. This makes them useful in the design of complex structures and systems at the molecular level .

Mécanisme D'action

Target of Action

The primary target of 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetohydrazide is the Carbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining acid-base balance in the body and is involved in various physiological processes such as respiration and the transport of carbon dioxide/bicarbonate.

Mode of Action

The compound interacts with its target through the formation of hydrogen bonds with different targets . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to this binding . This interaction leads to the inhibition of the Carbonic Anhydrase-II enzyme .

Result of Action

The inhibition of the Carbonic Anhydrase-II enzyme by 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetohydrazide can lead to a decrease in the transport of carbon dioxide/bicarbonate, affecting respiration and acid-base balance. This compound has shown moderate inhibition potential against the Carbonic Anhydrase-II enzyme .

Propriétés

IUPAC Name |

2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O2/c11-13-9(16)6-17-10-12-7-15(14-10)8-4-2-1-3-5-8/h1-5,7H,6,11H2,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQCMVUZFERDCQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC(=N2)OCC(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2871203.png)

![4-[4-(Benzyloxy)piperidine-1-carbonyl]-5-chloro-2-(methylsulfanyl)pyrimidine](/img/structure/B2871207.png)

![[2-(Methoxymethyl)-1H-imidazol-5-yl]methanamine;dihydrochloride](/img/structure/B2871210.png)

![1-[(E)-(hydroxyimino)methyl]naphthalen-2-ol](/img/structure/B2871211.png)

![5,6-dimethyl-N-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2871217.png)

![N-(4-fluorophenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2871219.png)

![3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2871221.png)

![3-(1H-indol-3-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)propan-1-one](/img/structure/B2871224.png)

![3-(4-bromobenzyl)-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2871225.png)